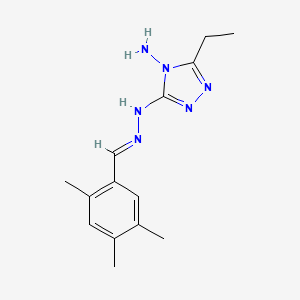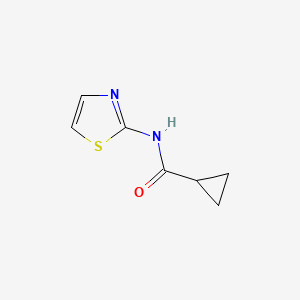![molecular formula C17H15N3O3S B5786022 N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide, commonly known as CPT or compound 25, is a synthetic compound that has been studied for its potential use in scientific research. CPT is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The mechanism of action of CPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, CPT has been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and effects on neurotransmitter signaling. In cancer cells, CPT has been shown to induce apoptosis, or programmed cell death, while in immune cells, it has been shown to inhibit the production of certain cytokines.
実験室実験の利点と制限
One advantage of using CPT in scientific research is its specificity – it has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a valuable tool for studying specific pathways and mechanisms. However, one limitation of using CPT is its potential toxicity – it has been shown to have cytotoxic effects on some cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on CPT. One area of interest is the development of new derivatives of CPT with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of CPT and its potential use in treating various diseases and conditions. Finally, more studies are needed to assess the safety and toxicity of CPT in vivo, as well as its potential interactions with other drugs and compounds.
合成法
CPT can be synthesized using a multi-step process that involves the reaction of 4-(cyanomethyl)benzaldehyde with 4-nitrobenzyl mercaptan, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified using column chromatography to obtain pure CPT.
科学的研究の応用
CPT has been studied for its potential use in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, CPT has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, CPT has been used to study the mechanism of action of certain neurotransmitters, while in immunology, it has been used to study the role of cytokines in the immune system.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-10-9-13-1-5-15(6-2-13)19-17(21)12-24-11-14-3-7-16(8-4-14)20(22)23/h1-8H,9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXKVXJKIGEFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)



![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)

![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)
